molecular formula C13H20N2 B3286295 1-[(3-Methylphenyl)methyl]piperidin-4-amine CAS No. 82378-82-3

1-[(3-Methylphenyl)methyl]piperidin-4-amine

Cat. No. B3286295
CAS RN: 82378-82-3
M. Wt: 204.31 g/mol
InChI Key: DFJQENRMQNZDNL-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Scientific Research Applications

Receptor Binding Affinity and Selectivity

Arylcycloalkylamines, including phenyl piperidines, have been identified as key pharmacophoric groups in several antipsychotic agents. The binding affinity and selectivity for D2-like receptors can be significantly improved by modifications to the arylalkyl substituents. Research has shown that compounds with these modifications demonstrate varied potency and selectivity at D2-like receptors, suggesting their potential in developing more targeted antipsychotic treatments (Sikazwe et al., 2009).

Therapeutic Potential in Neuropsychiatric Disorders

The modulation of dopamine D2 receptors is crucial in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. Certain piperidine derivatives have been highlighted for their high affinity towards D2 receptors, pointing towards their significance in crafting new therapeutic agents for these conditions (Jůza et al., 2022).

Synthesis of Heterocyclic Compounds

The compound has also been explored for its utility in synthesizing various heterocyclic compounds. For instance, it has played a role in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, indicating its value in green chemistry and organic synthesis (Kantam et al., 2013).

Analysis of Carcinogenic Compounds

Moreover, research has delved into the analysis of carcinogenic compounds, where derivatives of "1-[(3-Methylphenyl)methyl]piperidin-4-amine" have been studied as potential precursors of endogenous carcinogens, particularly focusing on their role in biosphere contamination and their epidemiological significance (Lin, 1986).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-3-2-4-12(9-11)10-15-7-5-13(14)6-8-15/h2-4,9,13H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJQENRMQNZDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260194
Record name 1-[(3-Methylphenyl)methyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methylphenyl)methyl]piperidin-4-amine

CAS RN

82378-82-3
Record name 1-[(3-Methylphenyl)methyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82378-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Methylphenyl)methyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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